1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride
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Overview
Description
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride typically involves several steps. One common method includes the reaction of p-tolylmagnesium bromide with 1-benzylpiperidin-4-one, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as sodium borohydride for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or p-tolyl groups, leading to the formation of various derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential interactions with biological receptors, particularly in the context of neurotransmission.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing neurotransmission pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
1-Benzyl-4-(p-tolyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-ol: Lacks the p-tolyl group, leading to different chemical and biological properties.
4-(4-Methylphenyl)-1-(phenylmethyl)-4-piperidinol: Similar structure but may have different pharmacological effects due to variations in substituent groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
83898-26-4 |
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Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
1-benzyl-4-(4-methylphenyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-16-7-9-18(10-8-16)19(21)11-13-20(14-12-19)15-17-5-3-2-4-6-17;/h2-10,21H,11-15H2,1H3;1H |
InChI Key |
JGTVXUARRNPJEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
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